

A Technical Guide to N-Methylcanadium Iodide: A Protoberberine Alkaloid Derivative

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Compound of Interest

Compound Name: *N-Methylcanadium iodide*

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This document provides a comprehensive technical overview of **N-Methylcanadium iodide**, a quaternary ammonium salt derived from the protoberberine alkaloid, canadine (also known as tetrahydroberberine). While this specific derivative is noted in chemical literature, it is primarily recognized as a synthetic and biosynthetic intermediate. Detailed pharmacological data on **N-Methylcanadium iodide** itself is limited; therefore, this guide contextualizes its properties within the broader, well-researched class of protoberberine alkaloids and its parent compound, canadine.

Introduction to Protoberberine Alkaloids and N-Methylcanadium Iodide

Protoberberine alkaloids are a large and structurally diverse class of isoquinoline alkaloids characterized by a tetracyclic ring system: the 5,6-dihydrodibenzo[a,g]quinolizinium skeleton.[1][2][3] These compounds are widely distributed in plant families such as Papaveraceae, Berberidaceae, and Ranunculaceae.[2] Many, like berberine and palmatine, exhibit a wide spectrum of potent biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic effects.[1][4]

N-Methylcanadium iodide is the N-methylated quaternary iodide salt of (S)-canadine.[5] Canadine, or (S)-tetrahydroberberine, is a key protoberberine alkaloid that serves as the immediate metabolic precursor to berberine.[6] The N-methylation of canadine is a crucial

enzymatic step in the biosynthesis of other complex alkaloids, such as the anticancer agent noscapine.[7][8][9] As a quaternary ammonium salt, **N-Methylcanadium iodide** possesses a permanent positive charge, a feature it shares with bioactive alkaloids like berberine, which influences its chemical reactivity and potential biological interactions.[10]

Physicochemical and Toxicological Data

The fundamental properties of **N-Methylcanadium iodide** and the toxicological profile of its parent compound, canadine, are summarized below. It is critical to note that specific toxicity data for **N-Methylcanadium iodide** is not readily available in published literature.

Table 1: Physicochemical Properties of **N-Methylcanadium iodide** and Canadine

Property	N-Methylcanadium Iodide	Canadine ((S)-Tetrahydroberberine)
Molecular Formula	C₂₁H₂₄INO₄ [5]	C₂₀H₂₁NO₄ [11][12]
Molecular Weight	481.3 g/mol [5]	339.4 g/mol [11]
CAS Number	100176-93-0[5]	522-97-4 (racemic), 5096-57-1 (l-Form)[11][12]
IUPAC Name	16,17-dimethoxy-13-methyl-5,7-dioxa-13-azoniapentacyclo[11.8.0.0 ^{2,10} .0 ^{4,8} .0 ^{15,20}]henicosa-2,4(8),9,15(20),16,18-hexaene;iodide[5]	5,8,13,13a-Tetrahydro-9,10-dimethoxy-6H-benzo[g]-1,3-benzodioxolo[5,6-a]quinolizine[12]

| Appearance | Solid[11] | Crystals[12] |

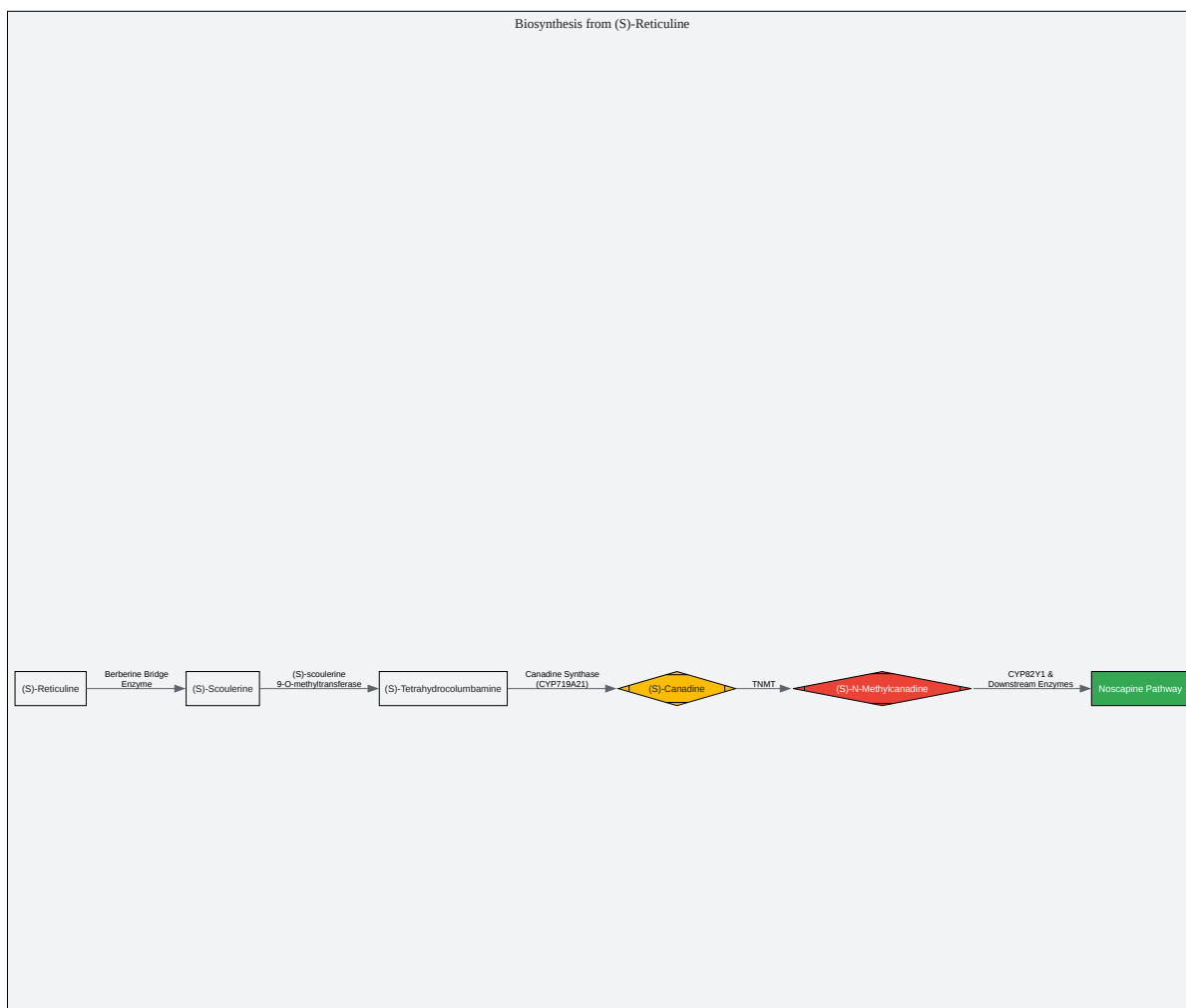
Table 2: Acute Toxicity of Canadine (Parent Compound)

Organism	Route of Administration	LD ₅₀ (mg/kg)	Reference
Mouse	Intravenous (i.v.)	100	[12]
Mouse	Subcutaneous (s.c.)	790	[12]

| Mouse | Oral | 940 | [\[12\]](#) |

Biosynthesis and Chemical Synthesis

N-Methylcanadium iodide sits at a critical branch point in alkaloid biosynthesis. Its formation begins with (S)-reticuline, which is converted in several steps to (S)-canadine. The enzyme Tetrahydroprotoberberine N-methyltransferase (TNMT) then catalyzes the N-methylation of (S)-canadine.[\[7\]](#) This product is a key intermediate in the pathway leading to phthalideisoquinoline alkaloids like noscapine.[\[7\]](#)[\[9\]](#)



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Caption: Biosynthetic pathway from (S)-Reticuline to (S)-N-Methylcanadine.

The synthesis of **N-Methylcanadium iodide** is typically achieved through the direct methylation of canadine.

Protocol: Synthesis of **N-Methylcanadium iodide** from (S)-Canadine

- Principle: This procedure involves a standard S_N2 reaction where the nucleophilic nitrogen atom of the tertiary amine in canadine attacks the electrophilic methyl group of methyl iodide, forming a quaternary ammonium iodide salt.^[5]
- Materials:
 - (S)-Canadine (tetrahydroberberine)
 - Methyl iodide (CH_3I)^[5]
 - Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)
 - Reaction vessel with magnetic stirrer
 - Inert atmosphere (Nitrogen or Argon)
 - Rotary evaporator
 - Filtration apparatus
- Procedure:
 1. Dissolve 1.0 equivalent of (S)-canadine in a minimal amount of anhydrous acetonitrile in a clean, dry reaction vessel under an inert atmosphere.
 2. Add 1.5 to 2.0 equivalents of methyl iodide to the solution at room temperature with continuous stirring.
 3. Seal the reaction vessel and stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
 4. As the reaction proceeds, the **N-Methylcanadium iodide** product, being a salt, will precipitate out of the non-polar solvent.
 5. Upon completion, collect the precipitate by vacuum filtration.

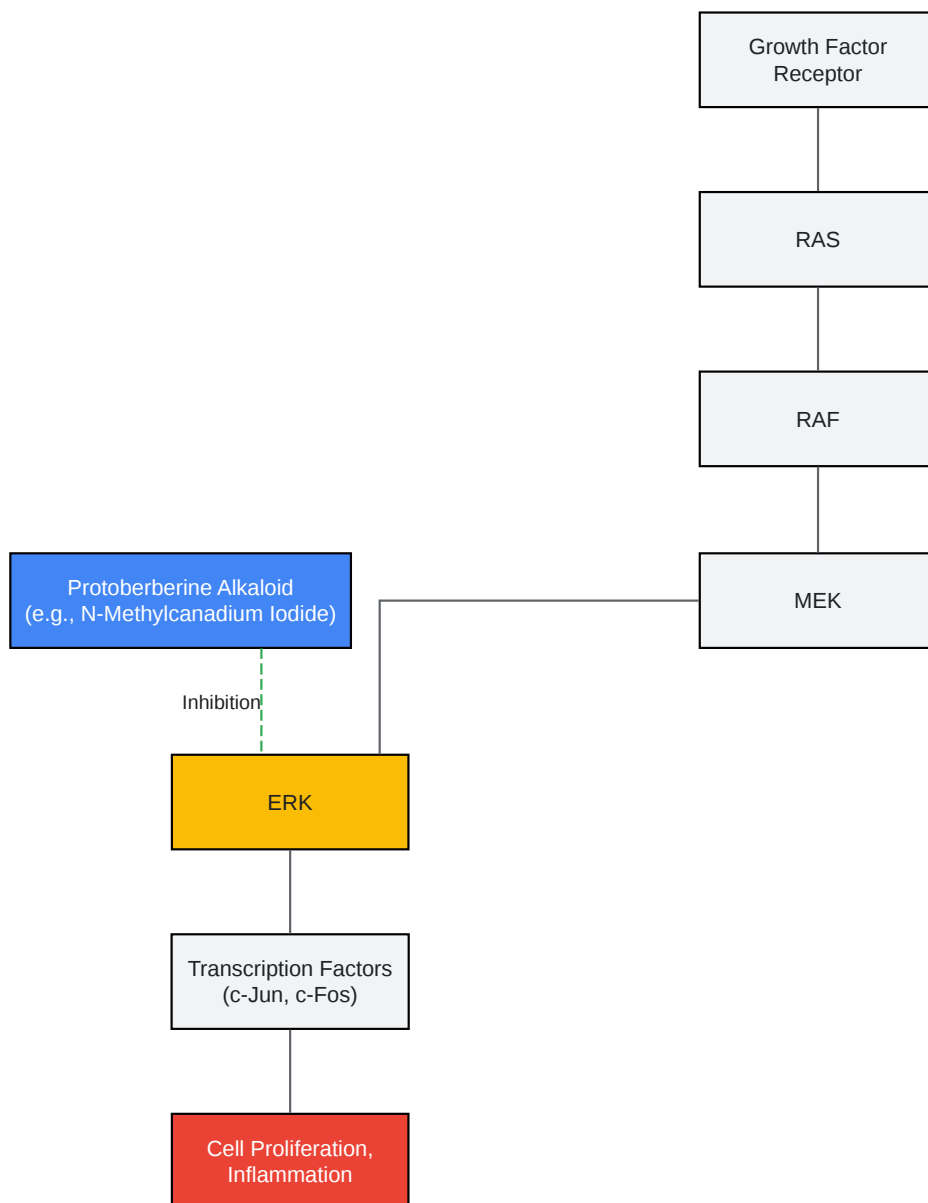
6. Wash the collected solid with a small amount of cold, anhydrous solvent to remove any unreacted starting materials.
 7. Dry the purified solid product under vacuum.
- Confirmation:
 - Confirm the structure of the final product using standard analytical techniques such as ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the addition of a methyl group and the presence of the iodide counter-ion.

Biological Activity and Potential Mechanisms of Action

While commercial suppliers suggest **N-Methylcanadium iodide** has been investigated for antimicrobial and anticancer properties, there is a notable lack of peer-reviewed scientific literature detailing its specific biological activities or quantitative efficacy (e.g., IC_{50} values).^[5]^[13] Therefore, its mechanism of action is inferred from the behavior of its parent compound and the broader class of protoberberine alkaloids.

The parent compound, (S)-canadine, has been reported to exhibit several in vitro effects, including the stimulation of myogenesis, inhibition of muscle protein degradation, antioxidant activity, and the blocking of K(ATP) and voltage-dependent calcium channels.^[6]

Protoberberine alkaloids as a class are known to modulate key cellular signaling pathways.^[4]^[14] For example, they have shown therapeutic potential in preclinical studies by suppressing pro-inflammatory and oncogenic pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascade.^[14] The MAPK pathway is a critical signaling route that regulates cell proliferation, differentiation, and apoptosis; its dysregulation is a hallmark of many cancers.



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Caption: Potential inhibition of the MAPK/ERK signaling pathway by protoberberines.

Representative Experimental Protocol: In Vitro Cytotoxicity Assay

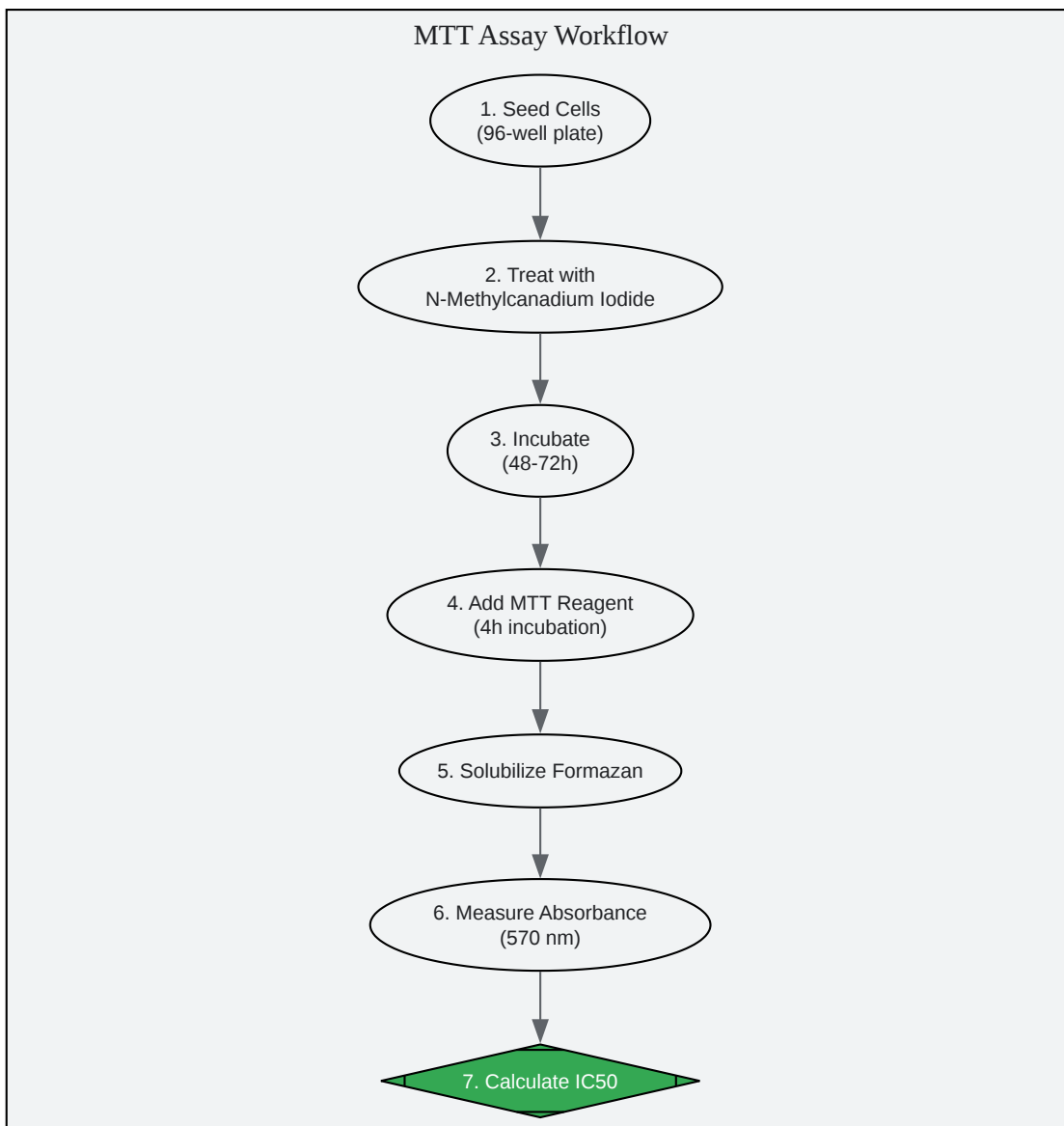
To evaluate the potential anticancer activity of **N-Methylcanadium iodide**, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay would be employed to determine its half-maximal inhibitory concentration (IC_{50}).

Protocol: Determination of IC_{50} via MTT Assay

- Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
- Materials:
 - Human cancer cell line (e.g., HepG2, MCF-7)
 - Complete cell culture medium (e.g., DMEM with 10% FBS)
 - 96-well cell culture plates
 - **N-Methylcanadium iodide** stock solution (in DMSO or water)
 - MTT solution (5 mg/mL in PBS)
 - Solubilization solution (e.g., DMSO or acidified isopropanol)
 - Multi-well spectrophotometer (plate reader)
- Procedure:
 1. Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
 2. Compound Treatment: Prepare serial dilutions of **N-Methylcanadium iodide** in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound

solutions. Include wells for vehicle control (medium with DMSO) and untreated control.

3. Incubation: Incubate the plate for 48-72 hours.
 4. MTT Addition: Add 10 μ L of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
 5. Solubilization: Carefully remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
 6. Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.
- Data Analysis:
 1. Calculate the percentage of cell viability for each concentration relative to the untreated control.
 2. Plot the percentage of viability against the logarithm of the compound concentration.
 3. Determine the IC₅₀ value using non-linear regression analysis.



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Caption: Experimental workflow for determining IC₅₀ using the MTT assay.

Conclusion and Future Directions

N-Methylcanadium iodide is a chemically well-defined quaternary derivative of the protoberberine alkaloid canadine. Its primary significance lies in its role as a biosynthetic intermediate in the formation of complex alkaloids like noscapine. While its structural similarity to bioactive quaternary protoberberine alkaloids such as berberine suggests potential pharmacological activity, there is a distinct lack of published, peer-reviewed data to substantiate these claims.

The provided protocols for its synthesis and for a representative biological assay offer a framework for future investigation. The key opportunity for researchers lies in the systematic evaluation of **N-Methylcanadium iodide**'s biological profile. Future studies should focus on:

- Quantitative Bioactivity Screening: Determining the IC₅₀ or MIC (Minimum Inhibitory Concentration) values against a panel of cancer cell lines and microbial strains.
- Mechanism of Action Studies: Investigating its effects on key signaling pathways (e.g., MAPK, PI3K/Akt, AMPK) and its potential to interact with DNA or specific enzymes.
- Pharmacokinetic Profiling: Assessing its absorption, distribution, metabolism, and excretion (ADME) properties to determine its potential as a drug candidate.

Such research is essential to move **N-Methylcanadium iodide** from a chemical curiosity to a compound with a well-understood and potentially valuable pharmacological profile.

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